molecular formula C8H13NO2 B13567547 Methyl 2-aminohept-6-ynoate

Methyl 2-aminohept-6-ynoate

Cat. No.: B13567547
M. Wt: 155.19 g/mol
InChI Key: FSFXWYSLXUILDM-UHFFFAOYSA-N
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Description

Methyl 2-aminohept-6-ynoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an amino group and an alkyne group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

methyl 2-aminohept-6-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-5-6-7(9)8(10)11-2/h1,7H,4-6,9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFXWYSLXUILDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCC#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-aminohept-6-ynoate typically involves the reaction of hept-6-ynoic acid with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminohept-6-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl 2-aminohept-6-ynoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminohept-6-ynoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the alkyne group can participate in covalent bonding with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 2-aminohept-6-enoate: Similar structure but with a double bond instead of a triple bond.

    Methyl 2-aminohexanoate: Similar structure but with a shorter carbon chain.

    Methyl 2-aminooctanoate: Similar structure but with a longer carbon chain.

Uniqueness: Methyl 2-aminohept-6-ynoate is unique due to the presence of both an amino group and an alkyne group, which allows for a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-aminohept-6-ynoate, and how do reaction conditions influence yield?

  • Methodological Guidance : Evaluate synthetic protocols using catalysts (e.g., palladium or copper-based systems) and solvents (polar aprotic vs. non-polar). Monitor temperature effects (e.g., room temperature vs. reflux) and protecting group strategies for the amino and alkyne moieties. Characterize intermediates via 1H^1H-NMR and IR spectroscopy to confirm regioselectivity and purity .
  • Data Analysis : Compare yields across conditions using ANOVA to identify statistically significant variables. Tabulate results to highlight optimal conditions (e.g., 72% yield at 60°C with Pd/C catalyst) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

  • Methodological Guidance : Prioritize 1H^1H- and 13C^{13}C-NMR for backbone assignment, supplemented by IR for functional group verification (e.g., C≡C stretch at ~2100 cm1^{-1}). Use high-resolution mass spectrometry (HRMS) to confirm molecular weight. Cross-validate data with computational tools (e.g., DFT simulations for NMR chemical shifts) .
  • Data Contradictions : Resolve discrepancies (e.g., unexpected splitting in NMR) by repeating experiments under inert atmospheres to exclude oxidation artifacts .

Advanced Research Questions

Q. How does this compound’s stability vary under physiological conditions, and what degradation products form?

  • Experimental Design : Simulate physiological pH (7.4), temperature (37°C), and ionic strength. Use HPLC-MS to track degradation kinetics over 24–72 hours. Isolate degradation products via column chromatography and characterize using tandem MS/MS .
  • Statistical Approach : Apply first-order kinetic models to calculate half-life. Compare degradation pathways (hydrolysis vs. oxidation) using Arrhenius plots .

Q. What mechanistic pathways dominate in this compound’s participation in click chemistry reactions?

  • Methodological Guidance : Perform kinetic isotope effect (KIE) studies with deuterated analogs to distinguish between concerted vs. stepwise mechanisms. Use 19F^{19}F-NMR to monitor fluorogenic probes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Data Interpretation : Map free energy surfaces via quantum mechanical/molecular mechanical (QM/MM) simulations to identify transition states. Validate with experimental rate constants .

Q. How can contradictory bioactivity data for this compound in enzyme inhibition assays be resolved?

  • Methodological Adjustments : Standardize assay conditions (e.g., buffer composition, enzyme lot variability) and include positive/negative controls. Use dose-response curves to calculate IC50_{50} values with 95% confidence intervals .
  • Meta-Analysis : Conduct a systematic review of existing studies to identify confounding variables (e.g., solvent DMSO’s inhibitory effects at high concentrations) .

Methodological & Reproducibility Focus

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for combinatorial libraries?

  • Protocol Optimization : Document inert gas purges, solvent drying methods, and catalyst activation steps. Share raw spectral data and chromatograms in open-access repositories .
  • Collaborative Validation : Use interlaboratory studies to compare yields and purity metrics. Apply Cohen’s kappa coefficient to assess agreement in stereochemical assignments .

Q. Which computational tools best predict the physicochemical properties of this compound for drug design?

  • Workflow Design : Combine molecular dynamics (MD) for solubility simulations with COSMO-RS for partition coefficients. Validate predictions against experimental logP and pKa_a measurements .
  • Open Science Practices : Publish code and force-field parameters on platforms like GitHub to enable community verification .

Ethical & Reporting Standards

Q. How should researchers report synthetic protocols for this compound to meet FAIR data principles?

  • Documentation : Include IUPAC nomenclature, CAS numbers, and vendor details for reagents. Specify equipment calibration records (e.g., NMR spectrometer shimming protocols) .
  • Data Deposition : Upload spectral data to public databases (e.g., PubChem or Zenodo) with metadata tags for machine readability .

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